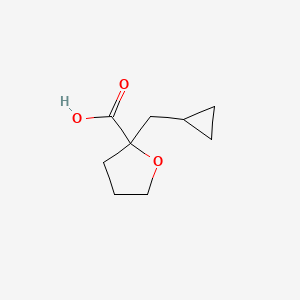

2-(Cyclopropylmethyl)oxolane-2-carboxylicacid

Description

2-(Cyclopropylmethyl)oxolane-2-carboxylic acid is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 2-position with a cyclopropylmethyl group and a carboxylic acid moiety. This structure confers unique steric and electronic properties due to the strained cyclopropane ring and the polar carboxylic acid group.

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

2-(cyclopropylmethyl)oxolane-2-carboxylic acid |

InChI |

InChI=1S/C9H14O3/c10-8(11)9(4-1-5-12-9)6-7-2-3-7/h7H,1-6H2,(H,10,11) |

InChI Key |

MRZAHQHLXGCACM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)(CC2CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(Cyclopropylmethyl)oxolane-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylmethyl bromide with tetrahydrofuran-2-carboxylic acid in the presence of a base such as sodium hydride . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-(Cyclopropylmethyl)oxolane-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Cyclopropylmethyl)oxolane-2-carboxylic acid has various scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group can interact with enzymes and receptors, modulating their activity. The oxolane ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and properties of 2-(cyclopropylmethyl)oxolane-2-carboxylic acid and its analogs:

Substituent Effects on Properties

- Cyclopropylmethyl vs. Isopropyl/Alkyl Groups: The cyclopropylmethyl group introduces significant ring strain, which may enhance reactivity in nucleophilic or electrophilic reactions compared to less strained substituents like isopropyl .

- Aromatic vs. Aliphatic Substituents: The pyrazole group in 2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid provides aromaticity, enabling π-π interactions and enhanced solubility in non-polar media. In contrast, aliphatic substituents (e.g., isopropyl) prioritize steric effects over electronic interactions.

- The keto group in the cyclopentane derivative may facilitate keto-enol tautomerism, altering stability.

Biological Activity

2-(Cyclopropylmethyl)oxolane-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropylmethyl group attached to an oxolane ring with a carboxylic acid functional group. Its molecular formula is C₈H₁₂O₃, and it has a molecular weight of 156.18 g/mol. The presence of the cyclopropyl moiety is significant as it can influence the compound's biological interactions.

Biological Activity Overview

Research indicates that 2-(Cyclopropylmethyl)oxolane-2-carboxylic acid exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : The carboxylic acid group may contribute to anti-inflammatory activities, which are crucial in treating chronic inflammatory diseases.

- Potential as a Drug Candidate : The unique structure may allow it to act as a bioisostere for known pharmacologically active compounds.

The biological activity of 2-(Cyclopropylmethyl)oxolane-2-carboxylic acid can be attributed to several mechanisms:

- Receptor Binding : The compound may interact with specific receptors in the body, influencing cellular signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Membrane Permeability : The cyclopropyl group may enhance membrane permeability, allowing better absorption and efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of 2-(Cyclopropylmethyl)oxolane-2-carboxylic acid.

Study 1: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various carboxylic acids, including derivatives similar to 2-(Cyclopropylmethyl)oxolane-2-carboxylic acid. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting a promising pathway for further development in antimicrobial therapies .

Study 2: Anti-inflammatory Properties

Research focused on the anti-inflammatory effects of compounds with similar structures demonstrated that certain oxolane derivatives could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests that 2-(Cyclopropylmethyl)oxolane-2-carboxylic acid may also exhibit similar properties .

Study 3: Structure-Activity Relationship (SAR)

A detailed SAR study highlighted how modifications in the cyclopropyl group could enhance or diminish biological activity. This information is critical for optimizing the structure of 2-(Cyclopropylmethyl)oxolane-2-carboxylic acid for improved efficacy .

Data Table: Summary of Biological Activities

Q & A

(Basic) What analytical techniques are recommended for confirming the structural identity of 2-(Cyclopropylmethyl)oxolane-2-carboxylic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the cyclopropylmethyl and oxolane ring substituents. Compare chemical shifts with computational predictions (e.g., density functional theory (DFT)) to validate stereochemistry .

- Mass Spectrometry (MS): High-resolution MS (HRMS) should confirm the molecular formula (e.g., CHO). Fragmentation patterns can distinguish between positional isomers .

- X-ray Crystallography: If crystalline, this provides definitive proof of stereochemistry and bond angles, resolving ambiguities in NMR assignments .

(Advanced) How can researchers resolve contradictions between experimental and computational spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation: Replicate experimental conditions (solvent, temperature) and compare with computational models (e.g., using Gaussian or ORCA software) to identify discrepancies in solvent effects or conformational flexibility .

- Parameter Adjustment: Refine computational parameters (e.g., basis sets, solvation models) to align with experimental NMR or IR spectra. For example, improper treatment of hydrogen bonding in DFT may explain deviations in carbonyl stretching frequencies .

- Collaborative Analysis: Submit raw data to open-access repositories (e.g., PubChem) for peer validation, ensuring transparency in methodology .

(Basic) What safety protocols are essential when handling 2-(Cyclopropylmethyl)oxolane-2-carboxylic acid in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Use NIOSH- or EN 166-certified safety glasses and face shields to prevent ocular exposure. Nitrile gloves (inspected for integrity) are mandatory to avoid skin contact .

- Engineering Controls: Conduct reactions in fume hoods with negative pressure to minimize inhalation risks. Decontaminate surfaces with 70% ethanol post-experiment .

- Emergency Procedures: For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation. Provide Safety Data Sheets (SDS) to healthcare providers .

(Advanced) What strategies are effective in elucidating the biological interaction mechanisms of this compound?

Methodological Answer:

- Molecular Docking Simulations: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., enzymes with cyclopropane-binding pockets). Validate with isothermal titration calorimetry (ITC) .

- Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics (k/k) to assess specificity. Pair with mutagenesis studies to identify critical amino acid residues in the binding site .

- Metabolic Stability Assays: Incubate the compound with liver microsomes (human/rat) to evaluate cytochrome P450 interactions, using LC-MS to track degradation products .

(Basic) What synthetic routes are reported for 2-(Cyclopropylmethyl)oxolane-2-carboxylic acid, and what are their efficiency metrics?

Methodological Answer:

- Route 1 (Ring-Opening Alkylation): React cyclopropylmethyl bromide with a tetrahydrofuran-derived enolate. Typical yields range from 45–60%, with impurities removed via recrystallization in ethyl acetate/hexane .

- Route 2 (Carboxylic Acid Functionalization): Oxidize a pre-formed 2-(cyclopropylmethyl)oxolane intermediate using Jones reagent (CrO/HSO). Monitor reaction progress by TLC (R ~0.3 in 1:1 EtOAc/hexane) .

- Green Chemistry Alternatives: Explore enzymatic catalysis (e.g., lipases) to improve stereoselectivity and reduce waste .

(Advanced) How should researchers address variability in synthetic yields across different batches of this compound?

Methodological Answer:

- Design of Experiments (DoE): Use factorial design to optimize variables (temperature, catalyst loading, solvent polarity). For example, elevated temperatures (>80°C) may degrade the cyclopropane ring, reducing yields .

- In-line Analytics: Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation, enabling rapid adjustments .

- Purification Troubleshooting: If HPLC shows persistent impurities, switch to preparative SFC (supercritical fluid chromatography) with chiral columns to resolve diastereomers .

(Basic) What computational tools are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- LogP and pKa Prediction: Use ChemAxon or ACD/Labs to estimate partition coefficients and ionization states, critical for bioavailability studies. Cross-check with experimental shake-flask method data .

- Conformational Analysis: Molecular dynamics simulations (e.g., GROMACS) can model the oxolane ring’s puckering dynamics and its impact on solubility .

(Advanced) How can researchers validate the purity of 2-(Cyclopropylmethyl)oxolane-2-carboxylic acid for pharmacological studies?

Methodological Answer:

- Multi-Dimensional Chromatography: Combine reverse-phase HPLC with ion-pairing agents to separate polar degradation products. Use UV/Vis and charged aerosol detection (CAD) for quantification .

- Elemental Analysis: Confirm C/H/N ratios within ±0.4% of theoretical values to rule out hydrate or salt forms .

- Stability Studies: Store samples under accelerated conditions (40°C/75% RH) for 4 weeks and monitor purity via -NMR to detect hydrolytic ring-opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.